Enantiomeric Identity: Defined (R)-Stereochemistry at the Pyrrolidine 3-Position Versus the (S)-Enantiomer
The target compound is the pure (R)-enantiomer, CAS 1233860-32-6. Its enantiomer, (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate, is assigned CAS 1233860-09-7 and is a distinct chemical entity with a different three-dimensional arrangement of the Boc-amine substituent . In the Roche cathepsin S inhibitor patent EP2814822B1, the (2S,4R)-configured pyrrolidine core is essential for potent protease inhibition, and the (R)-amine intermediate is required to achieve this stereochemical outcome [1]. No head-to-head biological assay data comparing the (R)- and (S)-intermediates are publicly available; however, the patent specifically exemplifies intermediates derived from the (R)-amine scaffold [1].
| Evidence Dimension | Chiral purity and stereochemical identity |
|---|---|
| Target Compound Data | ≥95% purity, (R)-enantiomer (CAS 1233860-32-6) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1233860-09-7), also ≥95% purity but opposite configuration |
| Quantified Difference | Opposite enantiomer; no direct functional assay comparative data; patent precedent supports (R)-configured intermediate [1] |
| Conditions | Chiral HPLC or polarimetric analysis; pharmaceutical synthesis as described in EP2814822B1 [1] |
Why This Matters
Procurement of the correct enantiomer is mandatory to maintain the stereochemical integrity of downstream cathepsin S inhibitors; using the wrong enantiomer would yield a diastereomeric product with unpredictable pharmacological activity.
- [1] F. Hoffmann-La Roche AG. Novel pyrrolidine derivatives. European Patent EP2814822B1, filed 14 February 2013, and issued 20 April 2016. View Source
